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molecular formula C16H18N2OS B8333863 1-(2-Phenyl-4-piperidin-1-yl-thiazol-5-yl)-ethanone

1-(2-Phenyl-4-piperidin-1-yl-thiazol-5-yl)-ethanone

Cat. No. B8333863
M. Wt: 286.4 g/mol
InChI Key: NGAKBRXIBLSNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608087B1

Procedure details

To a solution of the above-prepared 2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide (0.754 mmol) in THF (5 mL) was added at 0° C. MeLi.LiBr (0.83 mmol). The reaction mixture was stirred until the reaction was complete, then quenched by the addition of saturated ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and concentrated in vacuo to give a brown oil. Silica gel chromatography provided the title compound (72%) as a yellowish oil. 1H NMR (CDCl3): δ 1.6-1.8 (m, 6H), 2.45 (s, 3H), 3.5 (m, 4H), 7.4-7.5 (m, 3H), 8.0 (m, 2H).
Name
2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide
Quantity
0.754 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.83 mmol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][C:7]=1[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:5].[Li][CH3:25].[Li+].[Br-]>C1COCC1>[C:11]1([C:9]2[S:10][C:6]([C:4](=[O:5])[CH3:25])=[C:7]([N:17]3[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]3)[N:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide
Quantity
0.754 mmol
Type
reactant
Smiles
CON(C(=O)C1=C(N=C(S1)C1=CC=CC=C1)N1CCCCC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Step Three
Name
Quantity
0.83 mmol
Type
reactant
Smiles
[Li+].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=C(N1)N1CCCCC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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